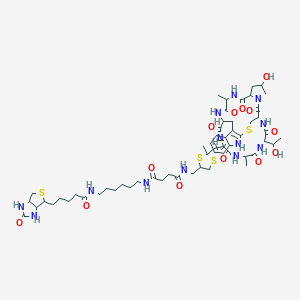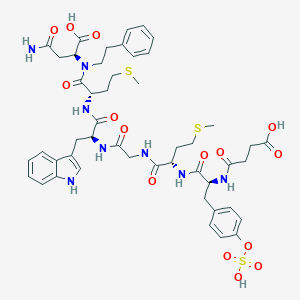
4-Bromo-1-fluoro-2-iodobenzène
Vue d'ensemble
Description
4-Bromo-1-fluoro-2-iodobenzene is an organic compound with the molecular formula C₆H₃BrFI. It is a polysubstituted benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Applications De Recherche Scientifique
4-Bromo-1-fluoro-2-iodobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as the Suzuki and Heck reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of electronic materials and liquid crystals.
Mécanisme D'action
Mode of Action
The compound’s mode of action is primarily through halogen exchange reactions, where one or more of its halogen atoms are replaced by other atoms or groups in a chemical reaction . This allows it to participate in various transition metal-mediated C-C and C-N cross-coupling reactions .
Biochemical Pathways
It can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . This makes it a valuable tool in the field of organic chemistry for the synthesis of complex organic molecules.
Result of Action
The result of 4-Bromo-1-fluoro-2-iodobenzene’s action is the formation of new chemical bonds and the synthesis of new compounds. The exact products depend on the reactants and conditions of the reaction. In the case of its use in the synthesis of tetrasubstituted alkenes, the result is a complex organic molecule with potential applications in pharmaceuticals and other fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-iodobenzene typically involves the diazotization reaction of 2-fluoro-4-iodoaniline. The process begins with the addition of water and concentrated hydrochloric acid to 2-fluoro-4-iodoaniline, followed by cooling to -20°C. Sodium nitrite is then added dropwise to the mixture, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 4-Bromo-1-fluoro-2-iodobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in bulk quantities for use in various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-fluoro-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of fluorinated or brominated derivatives, while oxidation can produce various oxygenated compounds .
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-fluoro-2-iodobenzene
- 4-Fluoro-3-iodobromobenzene
- 4-Bromo-2-fluoro-1-iodobenzene
Comparison: 4-Bromo-1-fluoro-2-iodobenzene is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a unique combination of bromine, fluorine, and iodine atoms, making it particularly useful in specialized synthetic applications .
Propriétés
IUPAC Name |
4-bromo-1-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNETZJWWXCLUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382266 | |
| Record name | 4-bromo-1-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116272-41-4 | |
| Record name | 4-bromo-1-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-fluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

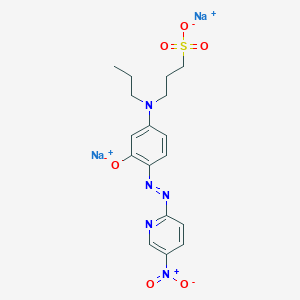
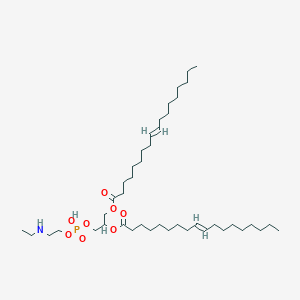




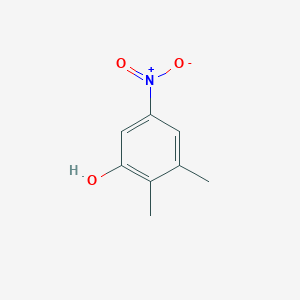
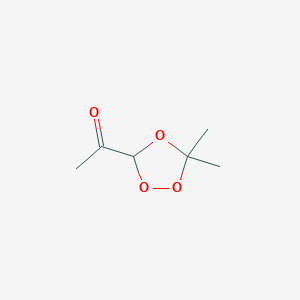
acetate](/img/structure/B56186.png)
![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
